![molecular formula C21H18FN5OS B2479051 N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide CAS No. 897613-02-4](/img/structure/B2479051.png)
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives with antiproliferative activities. These derivatives, related to N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide, exhibited inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structure Analysis and Synthesis
Sallam et al. (2021) conducted a study focusing on the synthesis, structure analysis, and theoretical calculations of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research contributes to the understanding of similar heterocyclic compounds like this compound (Sallam et al., 2021).
Anti-Asthmatic Activities
Kuwahara et al. (1997) investigated omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, which have structural similarities to this compound, and their anti-asthmatic activities. They found certain compounds with potent anti-asthmatic activity, which might have implications for similar compounds (Kuwahara et al., 1997).
Antiviral Activity
Shamroukh and Ali (2008) researched the anti-HAV (Hepatitis A Virus) activity of triazolo[4,3-b]pyridazine derivatives, closely related to the compound of interest. They found that some of these derivatives exhibited promising antiviral activity against HAV (Shamroukh & Ali, 2008).
Anxiolytic Activity in Rodents and Primates
Atack et al. (2006) studied TPA023, a triazolopyridazine compound similar to this compound, which showed anxiolytic-like activity in both rodents and primates without causing sedation. This indicates the potential of related compounds in treating anxiety disorders (Atack et al., 2006).
Modification for Anticancer Effects
Wang et al. (2015) investigated the modification of a structurally similar compound to enhance its anticancer effects and reduce toxicity. Their findings suggest potential pathways for modifying this compound to enhance its therapeutic value (Wang et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as AB00677731-01, N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide, or N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide, is a derivative of [1,2,4]triazolo[4,3-b]pyridazine Similar compounds have been found to inhibit c-met/vegfr-2 kinases , which play crucial roles in cell growth, survival, and angiogenesis.
Mode of Action
It is likely that it interacts with its targets (potentially c-met/vegfr-2 kinases) to inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially exerting an anti-cancer effect.
Biochemical Pathways
For instance, the inhibition of c-Met can disrupt the HGF/c-Met signaling pathway, which is often overactive in various types of cancer .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Based on its potential targets, it may lead to a decrease in cell proliferation and angiogenesis, potentially exerting an anti-cancer effect .
properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZGRXEELGWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.